Home > Products > Screening Compounds P74870 > N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Catalog Number: EVT-5807366
CAS Number:
Molecular Formula: C19H14ClN3O4
Molecular Weight: 383.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide

Compound Description: This compound is a quinoline acrylamide derivative demonstrating significant anti-breast cancer activity. In vitro studies against the MCF7 breast cancer cell line revealed an IC50 value of 29.8 μmol L−1, surpassing the potency of the reference drug doxorubicin [].

3-oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide

Compound Description: This compound, belonging to the chromene class, exhibits potent anti-breast cancer activity. It showcased significant efficacy against the MCF7 breast cancer cell line with an IC50 value of 39.0 μmol L−1, outperforming the reference drug doxorubicin [].

2-cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide

Compound Description: This quinoline acrylamide derivative displayed promising anti-breast cancer activity. In vitro assays against the MCF7 cell line determined an IC50 value of 40.0 μmol L−1, indicating comparable potency to the standard drug doxorubicin [].

2-cyano-5-(4-(dimethyl-amino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide

Compound Description: This quinoline derivative, characterized by its penta-2,4-dienamide moiety, demonstrated notable anti-breast cancer activity. In vitro evaluation against the MCF7 cell line determined an IC50 value of 40.4 μmol L−1, showcasing its potency relative to doxorubicin [].

Derivatives of 1,2-bis-sulfonamide

Compound Description: A series of 1,2-bis-sulfonamide derivatives are described as modulators of chemokine receptors []. These compounds possess a wide range of substituents (R1-R18) that significantly influence their activity and selectivity for different chemokine receptor subtypes.

Overview

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that exhibits potential pharmacological properties. It belongs to the class of amides and is characterized by its unique structural features, which include a benzodioxole moiety and a pyridazinone structure. This compound is of interest in medicinal chemistry due to its potential applications in drug development.

Source

The compound can be synthesized through various organic reactions, and it has been cataloged in several chemical databases and publications. It is not widely available commercially but can be synthesized in laboratory settings for research purposes.

Classification
  • Chemical Class: Amides
  • IUPAC Name: N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • CAS Number: Not explicitly listed in the provided sources, indicating it may not have widespread recognition yet.
Synthesis Analysis

The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The following general steps outline the synthetic route:

  1. Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with appropriate reagents to form the benzodioxole structure.
  2. Synthesis of Pyridazinone: The pyridazinone ring can be constructed via cyclization reactions involving chlorophenyl derivatives and suitable nitrogen sources.
  3. Amidation Reaction: The final step involves the acylation of the amine group from the pyridazinone with an acetic acid derivative to form the desired amide.

Technical details regarding conditions such as temperature, solvent choice, and reaction times are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be represented as follows:

  • Molecular Formula: C17H16ClN3O3
  • Molecular Weight: Approximately 345.78 g/mol

Data

The compound features:

  • A benzodioxole ring system contributing to its aromatic character.
  • A pyridazinone ring which is essential for its biological activity.
  • The presence of a chloro substituent on the phenyl ring enhances its pharmacological profile.
Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide may participate in various chemical reactions:

  1. Nucleophilic Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, potentially leading to derivatives with varied biological activities.
  2. Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, yielding carboxylic acid and amine components.
  3. Cyclization Reactions: Depending on the functional groups present, further cyclization could yield more complex structures with enhanced biological properties.

Technical details regarding reaction conditions such as pH, temperature, and catalysts are vital for achieving desired outcomes.

Mechanism of Action

The mechanism of action for N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide likely involves interaction with specific biological targets:

  1. Receptor Binding: The compound may bind to certain receptors or enzymes implicated in disease pathways.
  2. Inhibition or Activation: Depending on its structure, it could act as an inhibitor or activator of biological processes, influencing cellular signaling pathways.
  3. Pharmacodynamics: Understanding how this compound affects biological systems at various concentrations will provide insights into its therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid at room temperature; specific appearance details would depend on synthesis conditions.
  • Solubility: Solubility data would need to be experimentally determined but could vary based on solvent polarity.

Chemical Properties

  • Stability: The stability of N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide under various conditions (light, heat) should be investigated.
  • Reactivity: Reactivity with nucleophiles or electrophiles should be characterized to predict potential transformations.

Relevant data regarding melting point, boiling point, and spectral characteristics (e.g., infrared spectroscopy) would aid in confirming identity and purity.

Applications

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases or conditions.
  2. Biological Research: Investigating mechanisms of action related to its structural features could lead to insights into new therapeutic strategies.
  3. Chemical Biology: Its unique structure makes it a candidate for studying interactions within biological systems.

Continued research into this compound's properties and applications will enhance understanding and utilization in medicinal chemistry.

Properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide

Molecular Formula

C19H14ClN3O4

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C19H14ClN3O4/c20-13-3-1-12(2-4-13)15-6-8-19(25)23(22-15)10-18(24)21-14-5-7-16-17(9-14)27-11-26-16/h1-9H,10-11H2,(H,21,24)

InChI Key

CDSPMGLBYRCMRK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.